
Brucine dihydrate
Overview
Description
Brucine dihydrate (C₂₃H₂₆N₂O₄·2H₂O) is a crystalline hydrate of brucine, a dimethoxylated strychnine analog isolated from Strychnos nux-vomica seeds. It is characterized by two water molecules incorporated into its crystal lattice, forming a channel hydrate structure . This compound (HyA) has a melting point of 176–178°C, a molecular weight of 466.53 g/mol, and is used in chiral resolution due to its enantioselective properties . Its crystal structure (CSD code: CIKDOQ) consists of two independent brucine molecules and four water molecules in the asymmetric unit, stabilized by O–H⋯O/N hydrogen bonds and van der Waals interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brucine dihydrate can be synthesized by stirring a suspension of brucine in water at temperatures between 40 and 50°C for one day . This method ensures the formation of the dihydrate form of brucine.
Industrial Production Methods
Industrial production of this compound typically involves extraction from the seeds of Strychnos nux-vomica. The seeds are processed to isolate brucine, which is then hydrated to form this compound. The process involves multiple steps, including solvent extraction, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Brucine dihydrate undergoes various chemical reactions, including:
Oxidation: Brucine can be oxidized to form brucine N-oxide.
Reduction: Reduction reactions can convert brucine to its reduced forms.
Substitution: Brucine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Methanol and water are frequently used solvents for these reactions.
Major Products
The major products formed from these reactions include brucine N-oxide, reduced brucine derivatives, and various substituted brucine compounds .
Scientific Research Applications
Pharmacological Applications
Brucine exhibits various pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects. Its utility in clinical settings is notable yet constrained by its toxicity.
Anti-Tumor Effects
Brucine has demonstrated promising anti-cancer properties across several studies:
- Hepatocellular Carcinoma : Brucine inhibited the proliferation of HepG2 cells by regulating calcium concentration and mitochondrial depolarization .
- Breast Cancer : In a nude mouse model, brucine reduced tumor angiogenesis and growth by down-regulating vascular endothelial growth factor (VEGF) expression .
- Colorectal Cancer : It inhibited the growth and migration of LoVo cells through the Wnt/β-catenin signaling pathway .
Analgesic and Anti-Inflammatory Effects
Brucine's analgesic properties are well-documented in traditional Chinese medicine:
- Studies have shown that brucine significantly reduces pain in acute pain models and inhibits inflammatory responses in carrageenan-induced paw swelling experiments .
- A novel gel system for brucine delivery effectively alleviated symptoms of rheumatoid arthritis without systemic toxicity .
Material Science Applications
Brucine dihydrate has been explored for its potential in material science, particularly in nonlinear optical (NLO) applications.
Nonlinear Optical Properties
Brucine has been identified as a candidate for NLO materials due to its unique crystal structure:
- It has been utilized to synthesize new crystals that exhibit efficient NLO properties, making it a promising material for photonic applications .
Biochemical Applications
Brucine's interaction with DNA and its cytotoxic effects have been subjects of research:
- Studies have shown that brucine interacts with DNA, leading to cytotoxic effects against various cell lines, which is crucial for understanding its potential therapeutic uses and safety profiles .
Toxicity and Safety Considerations
Despite its therapeutic potential, brucine's toxicity limits its clinical applications:
- Central nervous system toxicity has been a significant concern, necessitating ongoing research to mitigate these effects while harnessing its pharmacological benefits .
Data Tables
Case Studies
- Breast Cancer Model : Research indicated that brucine significantly inhibited bone metastasis in breast cancer models by affecting tumor microenvironment factors like VEGF .
- Rheumatoid Arthritis Treatment : A study demonstrated that a gel permeable system for brucine effectively reduced inflammation without systemic side effects, showcasing its potential for localized therapies .
Mechanism of Action
Brucine dihydrate exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: Brucine activates the MAP kinase kinase-7 (MKK7) gene, which in turn activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis.
Calcium Regulation: It regulates calcium concentration and mitochondrial depolarization, affecting cell proliferation.
VEGF Expression: Brucine down-regulates vascular endothelial growth factor (VEGF) expression, inhibiting tumor angiogenesis and growth.
Comparison with Similar Compounds
Brucine Dihydrate vs. Strychnine Anhydrate
This compound vs. Brucine Anhydrate (AH)
This compound vs. Other Brucine Hydrates
This compound vs. Solvates
Brucine forms solvates with acetone, 2-propanol, and other organic solvents. Unlike the dihydrate, these solvates exhibit:
- Packing Differences: Acetone solvate adopts pillar-like packing, while 2-propanol dihydrate forms monolayer sheets similar to HyA .
- Stability : Solvates are less stable than hydrates under humid conditions due to weaker solvent-host interactions .
Key Research Findings
Hydration Mechanism : Brucine’s -OCH₃ groups reduce packing efficiency, creating voids filled by water. This stabilizes the lattice via O–H⋯O bonds, unlike strychnine, which packs efficiently without water .
Computational Insights : Predicting HyA’s structure required 1,000+ insertion attempts and MD simulations, achieving a 0.24 Å deviation from experimental water positions .
Thermodynamic Behavior : HyA’s stability is RH-dependent. At 25°C, it dehydrates isomorphically to HyAdehy below 40% RH but rehydrates upon moisture exposure .
Biological Activity
Brucine dihydrate, derived from the seeds of Strychnos nux-vomica, is a notable indole alkaloid with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Brucine (CHNO) is a weak alkaline compound that exhibits a crystalline structure. The dihydrate form indicates that it contains two molecules of water per molecule of brucine, which affects its solubility and stability under various environmental conditions .
Pharmacological Activities
Brucine's biological activity encompasses a wide range of effects:
- Antitumor Activity : Brucine has demonstrated the ability to inhibit tumor cell proliferation. For example, it induces apoptosis in human colorectal cancer cells (SW480) by inhibiting the IL-6/STAT3 signaling pathway, leading to reduced cell viability and increased apoptosis markers such as Bax and Bcl-2 .
- Analgesic Effects : Studies have shown that brucine can modulate pain responses. In animal models, it effectively reduced pain induced by nociceptive stimuli, suggesting its potential as an analgesic agent .
- Cardiovascular Effects : Research indicates that brucine affects cardiac function by blocking calcium channels in myocardial tissues, which may lead to negative inotropic effects and reduced myocardial oxygen consumption .
Brucine's mechanisms of action involve several pathways:
- Apoptosis Induction : Brucine promotes apoptosis in various cancer cell lines through different signaling pathways. For instance, it has been shown to activate c-Jun N-terminal kinase (JNK) signaling, leading to increased phosphorylation of c-Jun and subsequent apoptosis in myeloma cells (U266) .
- Glycine Receptor Antagonism : Brucine acts as an antagonist at glycine receptors, which may contribute to its effects on alcohol consumption. In rat models, it significantly decreased ethanol intake without affecting overall fluid consumption .
Case Studies
Several studies highlight the biological activity of this compound:
- Antitumor Study : A study involving U251 glioma cells demonstrated that brucine reduced Bcl-2 expression while increasing Bax levels, leading to enhanced apoptosis and inhibited tumor growth in xenograft models .
- Pain Modulation : In a carrageenan-induced paw swelling model, brucine administration significantly decreased prostaglandin E2 levels at the inflammation site, indicating its role in modulating inflammatory pain responses .
- Alcohol Consumption : A behavioral study showed that brucine effectively suppressed alcohol intake in rats over multiple days, suggesting its potential use in treating alcohol dependence .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Mechanism | Model/Study | Outcome |
---|---|---|---|
Antitumor | Inhibition of IL-6/STAT3 pathway | SW480 colorectal cancer cells | Induced apoptosis; reduced cell viability |
Analgesic | Modulation of nociceptive pathways | Rat pain models | Significant reduction in pain responses |
Cardiovascular | Calcium channel blockade | Guinea pig myocardial tissue | Negative inotropic effect; reduced oxygen consumption |
Alcohol Consumption | Glycine receptor antagonism | Rat ethanol drinking paradigm | Decreased ethanol intake |
Toxicology Considerations
Despite its therapeutic potential, brucine poses toxicity risks. Its central nervous system effects can limit clinical applications. Careful consideration of dosage and monitoring for adverse effects are essential during any therapeutic use .
Q & A
Q. Basic: What experimental protocols are recommended for synthesizing brucine dihydrate in laboratory settings?
This compound synthesis typically involves recrystallization from aqueous solutions under controlled humidity (RH). A validated method involves refluxing brucine free base with oxalic acid dihydrate in a 50% ethanol/water solution, followed by slow evaporation at room temperature to obtain phase-pure crystals . Key parameters include:
- Stoichiometric ratios : 1:1 molar ratio of brucine to oxalic acid.
- Solvent selection : Ethanol-water mixtures optimize solubility and hydrate stability.
- Crystallization conditions : Maintain RH >60% to prevent dehydration to anhydrous forms .
Table 1: Synthesis Parameters
Parameter | Optimal Condition | Reference |
---|---|---|
Solvent System | 50% ethanol/water | |
Temperature | Room temperature (20–25°C) | |
RH Control | >60% |
Q. Basic: How can researchers distinguish this compound from other hydrate polymorphs (e.g., tetrahydrate)?
Characterization requires multi-technique validation:
- X-ray diffraction (XRD) : Compare experimental patterns with known structures (e.g., HyA dihydrate: CIKDOQ; HyB tetrahydrate: ZZZPRW01) .
- Thermogravimetric analysis (TGA) : Dihydrate shows ~7.2% weight loss (2 H₂O molecules) at 50–100°C, while tetrahydrate loses ~14.4% .
- Dynamic vapor sorption (DVS) : Monitor hydration/dehydration transitions under controlled RH (e.g., HyA is stable at 40–70% RH) .
Note : Always report crystal structure data in Supporting Information per journal guidelines (e.g., Beilstein Journal protocols) .
Q. Advanced: How should researchers address contradictions in reported hydrate stability data across studies?
Discrepancies often arise from uncontrolled RH/temperature during experiments. To resolve this:
Standardize conditions : Use DVS to map phase transitions under specific RH/temperature profiles .
Validate purity : Combine XRD and solid-state NMR to confirm absence of mixed phases.
Replicate literature methods : Note deviations in solvent ratios or crystallization rates that may favor metastable forms .
Example : Some studies report HyC (3.86-hydrate) as metastable, but phase-pure samples require RH >80% and temperatures <15°C .
Q. Advanced: What computational methods predict this compound’s stability relative to other solvates?
Crystal energy landscape (CEL) analysis identifies low-energy polymorphs. For brucine:
- Force fields : Use atom-atom potentials (e.g., PIXEL) to model van der Waals and electrostatic interactions .
- Hydrogen-bond networks : Simulate water occupancy in crystal voids; dihydrate’s stability correlates with O–H···O interactions between water and methoxy groups .
Table 2: Key Interactions in Brucine Hydrates
Hydrate Form | Primary Interactions | Energy (kJ/mol) |
---|---|---|
Dihydrate | Brucine O–H₂O (2.8 Å), H₂O–H₂O (2.6 Å) | -45.2 |
Tetrahydrate | H₂O–H₂O chain networks | -38.7 |
Q. Advanced: How to design pharmacological studies on this compound’s anticancer mechanisms while addressing toxicity?
Experimental design considerations :
- In vitro models : Use MDA-MB-231 or MCF-7 breast cancer lines with IC₅₀ dosing (e.g., 50–100 μM) .
- Toxicity mitigation : Co-administer with detoxifying agents (e.g., glycyrrhizin) and monitor apoptosis via caspase-3 assays .
- Controls : Compare anhydrous brucine to dihydrate to isolate hydration effects on bioavailability.
Ethical compliance : Obtain institutional approval for cell line use and adhere to statistical guidelines (e.g., ANOVA with post-hoc tests) .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and eye protection to prevent inhalation/contact .
- First aid : Immediate rinsing with water for skin/eye exposure; avoid inducing vomiting if ingested .
- Storage : Airtight containers with desiccants to prevent hydrate degradation .
Q. Advanced: What methodologies resolve enantiomeric mixtures using this compound in chiral chemistry?
Brucine’s stereospecificity enables chiral resolution via:
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKTZKIUPZVBMF-IBTVXLQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Record name | BRUCINE | |
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Record name | BRUCINE, ANHYDROUS | |
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DSSTOX Substance ID |
DTXSID2024662 | |
Record name | Brucine | |
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Molecular Weight |
394.5 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion., Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |
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Boiling Point |
470 °C | |
Record name | BRUCINE | |
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Solubility |
Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/, Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/, Slightly soluble in ethyl ether and benzene; very soluble in ethanol., Slightly sol in water, ether, glycerin and ethyl acetate., Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate., In water, 3.2X10+3 mg/l @ 15 °C, Solubility in water: poor | |
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Density |
greater than 1 at 68 °F (USCG, 1999) | |
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Color/Form |
Needles from acetone + water, COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER, White, crystalline alkaloid, Colorless prisms (from ethanol/water) | |
CAS No. |
357-57-3, 145428-94-0, 5892-11-5 | |
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Record name | Strychnidin-10-one, 2,3-dimethoxy- | |
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Melting Point |
352 °F (NTP, 1992), 178 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/2664 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BRUCINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BRUCINE, ANHYDROUS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.